molecular formula C12H12S2 B158400 1,5-Bis(methylsulfanyl)naphthalene CAS No. 10075-74-8

1,5-Bis(methylsulfanyl)naphthalene

Cat. No.: B158400
CAS No.: 10075-74-8
M. Wt: 220.4 g/mol
InChI Key: MAYVZUQEFSJDHA-UHFFFAOYSA-N
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Description

1,5-Bis(methylsulfanyl)naphthalene (CAS 10075-74-8) is a naphthalene derivative with methylsulfanyl (-SMe) groups at the 1- and 5-positions. Its molecular formula is C₁₂H₁₂S₂, with a molar mass of 220.35 g/mol. Key physicochemical properties include a density of 1.19 g/cm³, boiling point of 375.8°C, and a vapor pressure of 1.63×10⁻⁵ mmHg at 25°C . The electron-donating nature of the sulfanyl groups influences its electronic structure, making it relevant in materials science, particularly in conjugated polymers for organic photovoltaics .

Properties

CAS No.

10075-74-8

Molecular Formula

C12H12S2

Molecular Weight

220.4 g/mol

IUPAC Name

1,5-bis(methylsulfanyl)naphthalene

InChI

InChI=1S/C12H12S2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3

InChI Key

MAYVZUQEFSJDHA-UHFFFAOYSA-N

SMILES

CSC1=CC=CC2=C1C=CC=C2SC

Canonical SMILES

CSC1=CC=CC2=C1C=CC=C2SC

Other CAS No.

10075-74-8

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1,4-Bis(methylsulfanyl)naphthalene

The 1,4-isomer differs in the substitution pattern, leading to distinct molecular symmetry and crystallographic behavior. Single-crystal X-ray studies reveal that the 1,4-isomer forms a centrosymmetric structure with intermolecular C–H⋯S interactions, while the 1,5-isomer adopts a non-centrosymmetric arrangement . These differences impact packing efficiency and optoelectronic properties:

  • Optical Absorption : The 1,5-isomer exhibits a π→π* transition redshifted by ~20 nm compared to the 1,4-isomer due to enhanced conjugation in the asymmetrical structure .

Substituent Variations: Alkoxy vs. Sulfanyl Groups

Replacing sulfanyl with alkoxy groups (e.g., 1,5-bis(2-hexyldecyloxy)naphthalene ) alters solubility and electronic properties:

Property 1,5-Bis(methylsulfanyl)naphthalene 1,5-Bis(2-hexyldecyloxy)naphthalene
Solubility Moderate in organic solvents High due to bulky alkoxy chains
Band Gap (eV) ~2.2 (estimated) 1.75–1.86 (JC5/JC6 polymers)
Photovoltaic Efficiency Not directly tested 0.005–0.6% (lower than benzene-based analogues)

Alkoxy groups enhance solubility but reduce charge mobility due to steric hindrance, whereas sulfanyl groups offer balanced electron donation and structural rigidity .

Halogenated Analogues: 1,5-Bis(chloromethyl)naphthalene

The chloromethyl derivative (C₁₂H₁₀Cl₂, CAS 1733-76-2) replaces sulfanyl with electron-withdrawing Cl groups:

  • Reactivity : Chloromethyl groups enable nucleophilic substitution, making this compound a precursor for functionalized naphthalenes .
  • Electronic Effects : The electron-withdrawing nature lowers the HOMO level by ~0.5 eV compared to the sulfanyl analogue, reducing its suitability for hole-transport layers .

Steric Effects: 1,5-Diisopropylnaphthalene

The isopropyl-substituted analogue (C₁₆H₂₀, CAS 27351-96-8) highlights steric influences:

  • Crystallinity : Bulky isopropyl groups disrupt π-π stacking, reducing melting point (predicted 305.8°C vs. 375.8°C for sulfanyl derivative) .
  • Applications: Limited use in optoelectronics due to poor charge transport but valued in solvent formulations for enhanced solubility .

Key Research Findings

Optoelectronic Performance in Polymers

  • Sulfanyl vs. Benzene-Based Polymers : Naphthalene-sulfanyl polymers (e.g., JC5/JC6) exhibit narrower absorption bands (λmax = 530–570 nm) and higher band gaps (1.75–1.86 eV) compared to benzene-based polymers (λmax = 400–700 nm, band gap ~1.5 eV) .
  • Efficiency Limitations : Sulfanyl polymers show low photovoltaic efficiency (≤0.6%) due to defects in film morphology, whereas benzene-based analogues achieve 2.2% efficiency .

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